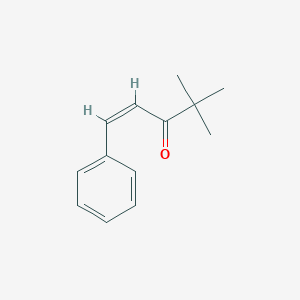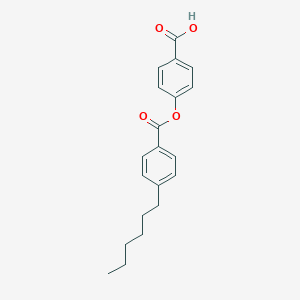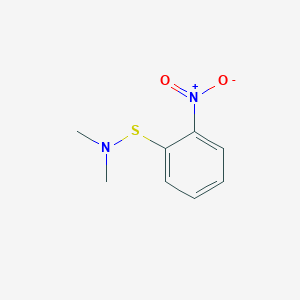
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific target molecules such as enzymes and receptors. It has been found to bind to the active site of enzymes and inhibit their activity, leading to a decrease in the production of certain metabolites. It also acts as an antagonist of certain receptors, blocking their activation and preventing the downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide are dependent on the specific target molecules it interacts with. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models. It has also been shown to modulate the activity of certain neurotransmitters, leading to changes in behavior and cognition.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide in lab experiments is its potent inhibitory activity against specific target molecules. This makes it a valuable tool for studying the biochemical and physiological effects of these molecules. However, one limitation is that its effects may be specific to certain target molecules, and may not be representative of the broader biological system.
Future Directions
There are several future directions for research on 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide. One area of interest is its potential applications in drug discovery and development, particularly in the development of new anti-inflammatory and anti-cancer drugs. Additionally, further research is needed to elucidate its mechanism of action and its effects on different biological systems. Finally, there is a need for more studies on the safety and toxicity of 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide, particularly in the context of its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide involves the reaction between 4-pyridinemethanol and 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using column chromatography.
Scientific Research Applications
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug discovery and development.
properties
CAS RN |
80819-00-7 |
|---|---|
Product Name |
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide |
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)15-6-4-14(5-7-15)16(20)19-12-13-8-10-18-11-9-13/h4-11H,12H2,1-3H3,(H,19,20) |
InChI Key |
CWNOFWJFSKTFPK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




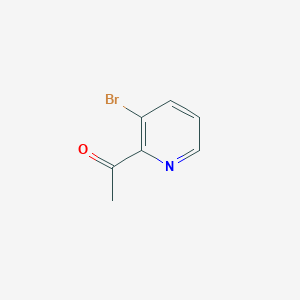
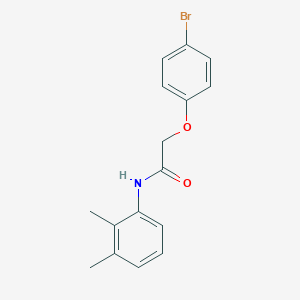


![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)

![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)


